4-cyclohexylcyclohexan-1-amine
Description
Structure
3D Structure
Properties
CAS No. |
6623-10-5 |
|---|---|
Molecular Formula |
C12H23N |
Molecular Weight |
181.32 g/mol |
IUPAC Name |
4-cyclohexylcyclohexan-1-amine |
InChI |
InChI=1S/C12H23N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h10-12H,1-9,13H2 |
InChI Key |
HUCGKSXUGYWDMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2CCC(CC2)N |
Origin of Product |
United States |
Reaction Mechanisms and Kinetics of 4 Cyclohexylcyclohexan 1 Amine Transformations
Mechanistic Investigations of Amine Reactivity
The inherent nucleophilicity of the amino group in 4-cyclohexylcyclohexan-1-amine governs much of its reactivity, particularly in reactions involving carbonyl compounds and pathways involving hydride transfer.
Nucleophilic Addition-Elimination Processes (e.g., imine formation)
The reaction of primary amines, such as this compound, with aldehydes or ketones to form imines is a classic example of nucleophilic addition-elimination. chemistrysteps.commasterorganicchemistry.com This process, often catalyzed by acid, involves a series of reversible steps. unizin.orglibretexts.org
The general steps for imine formation can be summarized as follows:
Nucleophilic Addition: The primary amine attacks the carbonyl carbon. libretexts.org
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, creating a neutral carbinolamine. libretexts.org
Protonation: The hydroxyl group of the carbinolamine is protonated by an acid catalyst. libretexts.org
Elimination: The protonated hydroxyl group leaves as a water molecule, forming an iminium ion. libretexts.org
Deprotonation: A base removes a proton from the nitrogen to give the final imine. libretexts.org
This reaction is reversible and the imine can be hydrolyzed back to the original aldehyde or ketone and primary amine by the addition of water, typically in the presence of aqueous acid. masterorganicchemistry.com
Hydride Transfer Pathways
Hydride transfer reactions are fundamental in organic chemistry, often involving the transfer of a hydride ion (H⁻) from a donor molecule to an acceptor, frequently a carbonyl compound. fiveable.me While direct reactions involving this compound in well-documented hydride transfer pathways are not extensively detailed in the provided results, the broader context of amine chemistry suggests its potential involvement in such mechanisms, particularly in catalytic cycles.
In "borrowing hydrogen" or "hydrogen autotransfer" reactions, a metal catalyst temporarily abstracts hydrogen from an alcohol to form a metal-hydride species and an intermediate aldehyde or ketone. kyoto-u.ac.jp This carbonyl intermediate can then react with an amine, like this compound, to form an imine or iminium ion. The metal-hydride species then reduces the imine or iminium ion, transferring the hydrogen back and resulting in a more substituted amine. kyoto-u.ac.jp This process is an atom-economic and environmentally friendly method for amine synthesis. kyoto-u.ac.jp
The general mechanism for N-alkylation via the borrowing hydrogen strategy involves:
Dehydrogenation: The alcohol is dehydrogenated by the catalyst to form a carbonyl compound and a metal-hydride. kyoto-u.ac.jp
Condensation: The carbonyl compound condenses with the amine to form an imine or iminium ion. kyoto-u.ac.jp
Hydrogenation: The metal-hydride reduces the imine or iminium ion to form the final N-alkylated amine and regenerates the catalyst. kyoto-u.ac.jp
Catalytic Reaction Mechanisms
Catalysis plays a pivotal role in expanding the synthetic utility of this compound, enabling efficient bond formations and complex molecular constructions.
Palladium-Catalyzed C-N Bond Formation Mechanisms
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds, widely used in the synthesis of pharmaceuticals and other functional materials. nih.govrsc.org The Buchwald-Hartwig amination is a key example of this type of reaction, involving the coupling of an amine with an aryl halide or pseudohalide. organic-chemistry.org
The catalytic cycle for the Buchwald-Hartwig amination generally involves the following key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) species.
Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the C-N bond of the product and regenerating the palladium(0) catalyst.
The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed to promote the reductive elimination step and stabilize the catalytic species. mit.edu
Table 1: Key Components in Palladium-Catalyzed C-N Cross-Coupling
| Component | Role | Examples |
| Palladium Precursor | Source of the active Pd(0) catalyst | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Stabilizes the catalyst, influences reactivity and selectivity | Xantphos, Biaryl monophosphines |
| Base | Promotes deprotonation of the amine | Cs₂CO₃, K₂CO₃, K₃PO₄ |
| Solvent | Affects solubility and reaction rate | Dioxane, Toluene |
Hydroamination Mechanism Studies
Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing nitrogen-containing compounds. organicreactions.orglibretexts.org Catalysts for this reaction can range from alkali and rare-earth metals to late transition metals. organicreactions.org
For early transition metals and lanthanides, the mechanism often involves the formation of a metal-amido intermediate. libretexts.org This intermediate then undergoes insertion of the alkene into the metal-nitrogen bond. wikipedia.org Subsequent protonolysis regenerates the catalyst and releases the aminated product. wikipedia.org
Late transition metal catalysts, such as those based on rhodium or palladium, can operate through different pathways. wikipedia.org One common mechanism involves the activation of the alkene through π-coordination to the metal center, followed by nucleophilic attack of the amine on the coordinated alkene. libretexts.org Another pathway involves the oxidative addition of the amine's N-H bond to the metal, followed by insertion of the alkene and subsequent reductive elimination. libretexts.org
Enzyme-Mediated Reaction Mechanisms
Enzymes are highly selective and efficient catalysts that can mediate a wide range of chemical transformations under mild conditions. uomustansiriyah.edu.iqwou.edu While specific studies focusing on this compound were not found, the general principles of enzyme catalysis can be applied.
Transferases are a class of enzymes that catalyze the transfer of functional groups from a donor to an acceptor molecule. uomustansiriyah.edu.iq For instance, transaminases (a subclass of transferases) catalyze the transfer of an amino group from an amino donor to a keto acid acceptor. wou.edu This process typically involves a pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor.
Laccase-mediator systems (LMS) represent another enzymatic approach for oxidation reactions. unimi.it In this system, a laccase enzyme oxidizes a mediator molecule, which in turn oxidizes the substrate, such as an alcohol to a carbonyl compound. unimi.it
Table 2: Classes of Enzymes and Relevant Reactions
| Enzyme Class | Type of Reaction Catalyzed | Relevance to Amine Chemistry |
| Oxidoreductases | Oxidation-reduction reactions | Alcohol oxidation to form carbonyls for subsequent amination. uomustansiriyah.edu.iq |
| Transferases | Transfer of functional groups (e.g., amino group) | Direct amination of substrates. uomustansiriyah.edu.iq |
| Lyases | Addition or removal of groups to form double bonds | Could be involved in reactions forming C=N bonds. uomustansiriyah.edu.iq |
Borane-Mediated Hydride Abstraction Mechanisms
The functionalization of C–H bonds adjacent to an amine group represents a powerful strategy in synthetic chemistry due to its high atom economy. cardiff.ac.ukcardiff.ac.uk Electron-deficient boranes, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), are effective mediators of hydride abstraction from α-amino C–H bonds. cardiff.ac.ukrsc.org In the case of this compound, the interaction with an electron-deficient borane (B79455) would involve the abstraction of a hydride ion (H⁻) from the carbon atom bonded to the nitrogen.
This process results in the formation of a highly reactive iminium hydridoborate salt as a key intermediate. cardiff.ac.ukrsc.orgbohrium.com This intermediate is not typically isolated but participates in a variety of subsequent stoichiometric and catalytic processes. cardiff.ac.ukcardiff.ac.uk The generation of the iminium ion is a critical step that enables numerous transformations, including dehydrogenation, racemization, isomerization, and functionalization at the α-carbon. cardiff.ac.ukrsc.orgbohrium.com The reversibility of this hydride abstraction allows for its use in catalytic cycles where the borane is regenerated. cardiff.ac.uk
The general mechanism can be depicted as an equilibrium between the amine-borane adduct, the free amine and borane, and the resulting iminium hydridoborate salt. The fate of this salt can include proton transfers or nucleophilic additions to the electrophilic iminium moiety, leading to the formation of enamines or new C-C and C-N bonds. bohrium.com
Kinetic Studies and Reaction Rate Determination
Identification of Rate-Determining Steps
In transformations involving amines, the RDS can vary significantly depending on the reaction type and conditions. For nucleophilic addition of an amine to a carbonyl group to form an imine, the mechanism involves a carbinolamine intermediate. The rate of this reaction is highly pH-dependent. libretexts.org At neutral or slightly acidic pH (around 4-5), the dehydration of the protonated carbinolamine to form the iminium ion is often the rate-determining step. libretexts.org At very low pH, the initial nucleophilic attack becomes rate-limiting because the amine is fully protonated and non-nucleophilic, while at high pH, the dehydration is slow as the hydroxyl group of the carbinolamine is not sufficiently protonated to be a good leaving group. libretexts.org
In other nucleophilic substitution reactions, such as the aminolysis of esters or chloroformates, the mechanism can be stepwise or concerted. For many stepwise processes, the initial nucleophilic attack by the amine to form a zwitterionic tetrahedral intermediate is the rate-determining step. nih.gov A shift in the RDS from the formation to the breakdown of this intermediate can occur if the nucleophilic amine is significantly more basic than the leaving group. mdpi.com
In metal-catalyzed reactions, the RDS is often a specific step within the catalytic cycle. For example, in lanthanide-catalyzed hydroamination, kinetic studies have identified the β-insertion of the alkene into the metal-nitrogen bond as the rate-determining step. libretexts.org In contrast, for some zirconium-catalyzed systems, the formation of a zirconium-imido species is rate-limiting. libretexts.org
Table 2: Potential Rate-Determining Steps (RDS) in Amine Transformations
| Reaction Type | Potential Rate-Determining Step | Influencing Factors |
| Imine Formation | Dehydration of the carbinolamine intermediate. libretexts.org | pH of the reaction medium. libretexts.org |
| Nucleophilic attack of the amine. libretexts.org | Very low pH (amine is protonated). libretexts.org | |
| Acyl Transfer (Aminolysis) | Formation of the tetrahedral intermediate (k₁ step). nih.gov | Solvent, basicity of the amine relative to the leaving group. nih.govmdpi.com |
| Breakdown of the tetrahedral intermediate. mdpi.com | High basicity of the attacking amine. mdpi.com | |
| Catalytic Hydroamination | β-insertion of the unsaturated bond. libretexts.org | Catalyst system (e.g., Lanthanides). libretexts.org |
| Formation of a metal-imido complex. libretexts.org | Catalyst system (e.g., Zirconium). libretexts.org |
Characterization of Reaction Intermediates (e.g., iminium ions, enamines)
Many transformations of amines proceed through transient intermediates such as iminium ions and enamines. bohrium.commasterorganicchemistry.com The formation and reactivity of these species dictate the course of the reaction.
Iminium Ions: An iminium ion contains a positively charged, double-bonded nitrogen atom (C=N⁺R₂). It is a powerful electrophile. Iminium ions are key intermediates in numerous reactions. As discussed previously, they are generated via borane-mediated hydride abstraction from an amine. bohrium.com They are also formed during the acid-catalyzed reaction of a primary or secondary amine with a carbonyl compound. libretexts.orgmasterorganicchemistry.com In the reaction of this compound (a primary amine) with an aldehyde or ketone, nucleophilic addition first yields a carbinolamine, which then dehydrates via an E1-like loss of water to produce an iminium ion. libretexts.org This iminium ion then loses a proton from the nitrogen to give the final neutral imine product. libretexts.org
Enamines: An enamine is an unsaturated compound derived from the reaction of an aldehyde or ketone with a secondary amine, and is characterized by a C=C-N linkage. masterorganicchemistry.com Enamines are electron-rich and serve as carbon nucleophiles, reacting at the α-carbon. masterorganicchemistry.com Their formation also proceeds through a carbinolamine and a subsequent iminium ion intermediate. masterorganicchemistry.com However, because a secondary amine lacks a second proton on the nitrogen, the iminium ion intermediate cannot be neutralized by deprotonation at the nitrogen. Instead, a proton is lost from an adjacent carbon atom (the α-carbon) to yield the neutral enamine. masterorganicchemistry.com While this compound is a primary amine, its N-alkylated derivatives would be secondary amines capable of forming enamines.
The direct characterization of these intermediates is often difficult due to their high reactivity and low concentration at any given moment. However, techniques like in-situ NMR spectroscopy have been employed to detect and characterize enamine intermediates under specific conditions, such as through solvent-induced stabilization. researchgate.net The formation of iminium ions can be inferred from the reaction products and is supported by mechanistic studies and theoretical calculations. bohrium.comlibretexts.org
Table 3: Characteristics of Iminium Ion and Enamine Intermediates
| Intermediate | Structure | Formation From | Key Reactivity |
| Iminium Ion | R₂C=N⁺R'₂ | Reaction of primary/secondary amines with carbonyls; libretexts.orgmasterorganicchemistry.com Hydride abstraction from amines. bohrium.com | Electrophilic at carbon; reacts with nucleophiles. nobelprize.org |
| Enamine | R₂C=CR-NR'₂ | Reaction of secondary amines with enolizable carbonyls. masterorganicchemistry.com | Nucleophilic at the α-carbon; reacts with electrophiles. masterorganicchemistry.com |
Stereochemical and Conformational Analysis of 4 Cyclohexylcyclohexan 1 Amine
Cyclohexane (B81311) Ring Conformations
The cyclohexane ring, a fundamental structural motif in organic chemistry, avoids the high angle and eclipsing strains of a planar hexagon by adopting several non-planar, puckered conformations. byjus.comlibretexts.org These three-dimensional shapes are essential for understanding the behavior of cyclohexane derivatives. weebly.com
The cyclohexane ring can exist in several distinct conformations, each with a different level of stability due to varying degrees of strain. byjus.com
Chair Conformation: This is the most stable conformation of cyclohexane, with over 99.99% of molecules adopting this shape at room temperature. libretexts.orgwikipedia.org Its stability arises from having all carbon-carbon bond angles near the ideal tetrahedral angle of 109.5° (approximately 111° in reality) and all hydrogen atoms in a staggered arrangement, which minimizes both angle strain and torsional strain. libretexts.orgwikipedia.orgwikipedia.org
Boat Conformation: The boat conformation is significantly less stable than the chair. wikipedia.org This instability is primarily due to torsional strain from eclipsed C-H bonds and steric strain between the two "flagpole" hydrogen atoms, which point towards each other across the ring. wikipedia.orgchemistryschool.net The boat form is considered a high-energy transition state. wikipedia.orgoregonstate.edu
Twist-Boat Conformation: A more stable intermediate between the chair and boat forms is the twist-boat (or skew-boat) conformation. byjus.comwikipedia.org It alleviates some of the flagpole interactions and torsional strain found in the pure boat conformation, making it a local energy minimum, though still less stable than the chair. byjus.comwikipedia.org
Half-Chair Conformation: The half-chair is the least stable conformation and represents the highest energy point on the interconversion pathway between the chair and twist-boat forms. wikipedia.orgoregonstate.eduslideshare.net It is formed when one carbon is lifted out of the plane of the other five, resulting in significant ring strain. libretexts.org
The relative energy levels of these conformations generally follow the order: Chair < Twist-Boat < Boat < Half-Chair. wikipedia.org
Table 1: Relative Energies of Cyclohexane Conformations
| Conformation | Relative Energy (kJ/mol) | Relative Energy (kcal/mol) | Stability |
| Chair | 0 | 0 | Most Stable |
| Twist-Boat | 23 | 5.5 | Intermediate |
| Boat | 25-28 | 6.0-6.7 | Unstable (Transition State) |
| Half-Chair | 43-45.2 | 10.0-10.8 | Least Stable (Transition State) |
This table presents approximate energy values relative to the most stable chair conformation. Actual values may vary slightly depending on the source.
Cyclohexane conformations are not static; they rapidly interconvert at room temperature in a process known as ring flipping or chair flipping. wikipedia.orgwikipedia.org This process allows the cyclohexane ring to transition from one chair conformation to another. fiveable.me During a ring flip, all axial bonds become equatorial, and all equatorial bonds become axial. byjus.comwikipedia.org
The interconversion is a multi-step process that proceeds through the higher-energy half-chair, twist-boat, and boat conformations. wikipedia.orgmasterorganicchemistry.com The energy barrier for this process is high enough that at very low temperatures (e.g., –60 °C), the interconversion slows sufficiently to be observed by techniques like NMR spectroscopy. wikipedia.orgmasterorganicchemistry.com However, at room temperature, the flip is so rapid that all twelve hydrogens on an unsubstituted cyclohexane molecule appear equivalent on the NMR timescale. wikipedia.orgwikipedia.org The highest energy barrier in this process is the transition to the half-chair conformation. wikipedia.org
Substituent Orientations
In substituted cyclohexanes like 4-cyclohexylcyclohexan-1-amine, the substituents can occupy two distinct types of positions: axial and equatorial. libretexts.orglibretexts.org
Axial positions are perpendicular to the approximate plane of the ring, pointing straight up or down. libretexts.orgfiveable.me
Equatorial positions are located around the periphery of the ring, pointing outwards from the "equator" of the molecule. libretexts.orgfiveable.me
The orientation of substituents has a profound impact on the stability of a given conformation. libretexts.org
Generally, substituents prefer the more spacious equatorial position to avoid steric hindrance with other atoms on the ring. libretexts.org This preference can be quantified using "A-values," which represent the free energy difference (in kcal/mol) between a conformation with the substituent in the axial position versus the equatorial position. masterorganicchemistry.com A larger A-value indicates a stronger preference for the equatorial position. fiveable.memasterorganicchemistry.com
Cyclohexyl Group: The cyclohexyl group is a bulky substituent. While a specific A-value is not as commonly cited as for smaller alkyl groups, it is considered to have a significant steric demand, comparable to or slightly greater than an isopropyl group (A-value ≈ 2.2 kcal/mol). libretexts.org Therefore, it has a strong preference for the equatorial position to minimize steric strain.
Amine Group (-NH₂): The amino group is less bulky. Its A-value is reported to be around 1.44 kcal/mol (or 6.05 kJ/mol). rsc.org This value indicates a clear preference for the equatorial position, though less pronounced than for very large groups like tert-butyl. masterorganicchemistry.comrsc.org
Table 2: A-Values for Selected Substituents
| Substituent | A-Value (kcal/mol) | Equatorial Preference |
| -F | 0.24 | Weak |
| -Cl | 0.53 | Moderate |
| -Br | 0.48 | Moderate |
| -OH | 0.87 | Moderate |
| -NH₂ | ~1.44 | Strong |
| -CH₃ | 1.7 | Strong |
| -CH(CH₃)₂ (isopropyl) | 2.2 | Very Strong |
| -C(CH₃)₃ (tert-butyl) | ~5.0 | Extremely Strong |
A-values quantify the energetic penalty of a substituent being in the axial position. Data compiled from various chemical sources. masterorganicchemistry.comlibretexts.org
The stability of a disubstituted cyclohexane conformation is determined by the sum of all steric interactions. The most significant of these are 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the two axial hydrogens (or other substituents) on the same face of the ring. libretexts.orglibretexts.org
For a 1,4-disubstituted cyclohexane like this compound, two stereoisomers exist: cis and trans.
Cis Isomer: In the cis isomer, one substituent must be axial and the other equatorial (axial-equatorial). wikipedia.orgspectrumchemical.com A ring flip converts it to an energetically equivalent conformation where the positions are switched (equatorial-axial). spectrumchemical.com The total steric strain in either conformation is the sum of the A-values for the axial substituent. In this case, the conformation where the bulkier cyclohexyl group is equatorial and the smaller amine group is axial would be slightly favored over the reverse, but both conformers will be present in a dynamic equilibrium.
Trans Isomer: The trans isomer can exist in two dramatically different chair conformations: a diequatorial form and a diaxial form. spectrumchemical.com The diequatorial conformation places both the cyclohexyl and amine groups in the spacious equatorial positions, minimizing steric strain. spectrumchemical.com The diaxial conformation, in contrast, forces both groups into crowded axial positions, leading to severe 1,3-diaxial interactions. spectrumchemical.com Given the significant A-values of both the cyclohexyl and amine groups, the energy of the diaxial conformation is prohibitively high. Therefore, the trans isomer of this compound will exist almost exclusively in the diequatorial conformation. libretexts.org
Stereoisomerism and Chirality
Stereoisomers are molecules with the same molecular formula and connectivity but different spatial arrangements of atoms. schrodinger.comgacariyalur.ac.in
In the case of 1,4-disubstituted cyclohexanes, the situation is simplified because the carbons bearing the substituents (C1 and C4) are not chiral centers, as two of the paths around the ring are identical. idc-online.comlibretexts.orglibretexts.org The chirality of the molecule as a whole depends on its symmetry.
Both the cis and trans isomers of this compound possess a plane of symmetry that passes through the C1-C4 axis. idc-online.comlibretexts.orgreddit.com This plane of symmetry renders both isomers achiral . reddit.comspcmc.ac.in Therefore, this compound does not have enantiomers and is not optically active. The cis and trans isomers are diastereomers of each other—stereoisomers that are not mirror images. gacariyalur.ac.inlibretexts.org
Enantiomeric and Diastereomeric Considerations
This compound possesses two stereogenic centers at the C1 and C4 positions of the aminated cyclohexane ring. The presence of these two chiral carbons gives rise to multiple stereoisomers. The relationship between the substituents at C1 (amino group) and C4 (cyclohexyl group) can be either cis or trans, resulting in two diastereomeric pairs.
In the cis isomer, the amino and cyclohexyl groups are on the same face of the cyclohexane ring. This diastereomer exists as a pair of enantiomers: (1R,4S)-4-cyclohexylcyclohexan-1-amine and (1S,4R)-4-cyclohexylcyclohexan-1-amine. Due to the presence of a plane of symmetry in the most stable chair conformations, some sources might consider the cis isomer a meso compound if the substituents were identical, but the amino and cyclohexyl groups are different. spcmc.ac.inlibretexts.org
In the trans isomer, the two substituents are on opposite faces of the ring. This diastereomer also exists as a pair of enantiomers: (1R,4R)-4-cyclohexylcyclohexan-1-amine and (1S,4S)-4-cyclohexylcyclohexan-1-amine. These enantiomers are non-superimposable mirror images of each other. youtube.com The cis and trans pairs are diastereomers of each other, meaning they are stereoisomers that are not mirror images. youtube.com
The different spatial arrangements of these isomers lead to distinct physical and chemical properties. The resolution of these stereoisomers typically requires chiral chromatography or the formation of diastereomeric salts with a chiral resolving agent.
| Diastereomer | Enantiomers (Configuration) | Relationship |
|---|---|---|
| cis-4-Cyclohexylcyclohexan-1-amine | (1R, 4S) and (1S, 4R) | Pair of enantiomers |
| trans-4-Cyclohexylcyclohexan-1-amine | (1R, 4R) and (1S, 4S) | Pair of enantiomers |
Nitrogen Inversion in Amines
In addition to the carbon stereocenters, the nitrogen atom of the primary amine group in this compound is also technically a stereocenter, as it is bonded to three different groups (a hydrogen, another hydrogen, and the cyclohexyl ring) and possesses a lone pair of electrons. However, for most primary and secondary amines, the nitrogen atom undergoes a rapid process known as pyramidal or nitrogen inversion. wikipedia.org
Computational and Spectroscopic Approaches to Conformational Elucidation
The conformational landscape of this compound is dominated by the chair conformations of the two interconnected cyclohexane rings. Computational chemistry and spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for elucidating the most stable conformations and the dynamics of their interconversion. sapub.orgresearchgate.net
Computational Approaches: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to model the different possible conformations of the cis and trans isomers and to calculate their relative energies. thieme-connect.de For the trans isomer, two principal chair conformations are possible: one with both the amino and cyclohexyl groups in equatorial positions (diequatorial) and another with both in axial positions (diaxial). Due to severe 1,3-diaxial steric interactions, the diequatorial conformation is significantly more stable. libretexts.org For the cis isomer, both chair conformations will have one substituent in an axial position and the other in an equatorial position. The relative stability of these two conformers depends on the A-values (conformational free energies) of the amino and cyclohexyl groups. The conformer that places the bulkier cyclohexyl group in the equatorial position is generally favored. libretexts.org
Spectroscopic Approaches: NMR spectroscopy provides experimental insight into the conformational equilibrium. In ¹H NMR spectroscopy, the chemical shift and, more importantly, the coupling constants (J-values) of the proton on C1 (the carbon bearing the amino group) are particularly informative. pku.edu.cn
Axial Proton: An axial proton typically exhibits large coupling constants (J_ax-ax ≈ 8-13 Hz) to the adjacent axial protons and smaller coupling constants (J_ax-eq ≈ 2-5 Hz) to the adjacent equatorial protons. This results in a broad signal, often described as a triplet of triplets.
Equatorial Proton: An equatorial proton shows small coupling constants to both adjacent axial and equatorial protons (J_eq-ax ≈ 2-5 Hz, J_eq-eq ≈ 2-5 Hz), leading to a narrower, more complex multiplet.
By analyzing the width and multiplicity of the H1 signal at low temperature (to slow down the ring flip), the dominant conformation can be determined. For the more stable trans isomer, the diequatorial arrangement would place the H1 proton in an axial position, leading to a broad signal with large couplings. For the cis isomer, the H1 proton would exist in both axial and equatorial states, and the observed spectrum at room temperature would be a weighted average of the two conformers. pku.edu.cnimist.ma
¹³C NMR spectroscopy can also be used, as the chemical shifts of the ring carbons are sensitive to the axial or equatorial orientation of substituents. pku.edu.cn
| Isomer | Most Stable Conformation | Key ¹H NMR Feature (H1 Proton) | Rationale |
|---|---|---|---|
| trans-4-Cyclohexylcyclohexan-1-amine | Diequatorial | Broad multiplet, large coupling constants (J > 8 Hz) | Minimizes steric strain by placing both bulky groups in equatorial positions. libretexts.org H1 is axial. |
| cis-4-Cyclohexylcyclohexan-1-amine | Equatorial cyclohexyl, axial amine | Narrow multiplet, small coupling constants (J < 5 Hz) | Places the larger cyclohexyl group in the more stable equatorial position. libretexts.org H1 is equatorial. |
Advanced Analytical Characterization of 4 Cyclohexylcyclohexan 1 Amine and Its Derivatives
Chromatographic Separation Techniques
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For 4-cyclohexylcyclohexan-1-amine and its derivatives, various chromatographic methods are utilized, each offering unique advantages in terms of selectivity, efficiency, and compatibility with different detectors.
Gas Chromatography (GC, GC×GC)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The analysis of amines by GC can be challenging due to their basicity and polarity, which can lead to peak tailing and adsorption onto the column. labrulez.com To overcome these issues, specialized columns and techniques are employed.
For the analysis of cyclohexylamine (B46788) and related compounds, packed columns with deactivated supports are often used. labrulez.com A common approach involves using a support material like Carbopack™ B coated with a combination of Carbowax® 20M and potassium hydroxide (B78521) (KOH) to reduce peak tailing. labrulez.com Direct aqueous injection GC is a viable method for determining volatile amines in water samples, with detection limits in the low mg/L range. antpedia.com For trace-level analysis in complex matrices like steam condensate, a multi-mode inlet operating in pulsed splitless mode coupled with an inert base-deactivated capillary column can achieve detection limits in the part-per-billion (ppb) range without the need for derivatization. nih.gov Derivatization, for instance, with trifluoroacetyl groups, can also be employed to improve the gas chromatographic properties of cyclohexylamines and enhance detection sensitivity. rsc.org
Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power for complex samples. sepsolve.com This technique utilizes two columns with different stationary phases, providing an orthogonal separation mechanism. sepsolve.com GC×GC is particularly beneficial for resolving co-eluting compounds and analyzing trace components in complex matrices, such as aromatic amines in human urine. nih.govresearchgate.net
Table 1: Typical Gas Chromatography Parameters for Amine Analysis
| Parameter | Condition | Purpose |
| Column | Fused silica (B1680970) capillary column with a base-deactivated stationary phase (e.g., DB-5ms, HP-5ms) | To separate volatile amines based on their boiling points and polarity. The base deactivation minimizes peak tailing. |
| Injector Temperature | 250 - 280 °C | To ensure rapid and complete vaporization of the sample. |
| Oven Temperature Program | Initial temperature of 50-100 °C, ramped to 250-300 °C | To achieve optimal separation of compounds with a range of volatilities. |
| Carrier Gas | Helium or Hydrogen | To transport the sample through the column. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides general-purpose detection of organic compounds, while MS offers identification based on mass-to-charge ratio. |
| Derivatization (Optional) | Trifluoroacetylation | To improve volatility and reduce peak tailing of primary amines. rsc.org |
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography is a versatile technique for the separation of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. For the analysis of this compound and its derivatives, reversed-phase HPLC (RP-HPLC) is a commonly employed mode.
In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation of basic compounds like amines on silica-based columns can be challenging due to interactions with residual silanol (B1196071) groups, leading to poor peak shape. To mitigate these effects, mobile phase additives such as triethylamine (B128534) or cyclohexylamine itself can be used to mask the silanol groups and improve peak symmetry. nih.gov The addition of an acid, such as formic acid or trifluoroacetic acid, is also common to protonate the amine and ensure good peak shape. sielc.com For the analysis of primary amines, pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) can be used to introduce a chromophore, enabling sensitive UV or fluorescence detection. researchgate.net
Table 2: Typical High-Performance Liquid Chromatography Parameters for Amine Analysis
| Parameter | Condition | Purpose |
| Column | Reversed-phase C18 or C8 column (e.g., Zorbax, Hypersil) | To separate compounds based on their hydrophobicity. |
| Mobile Phase | A gradient of water and acetonitrile or methanol, often with an additive. | To elute the compounds from the column with good resolution. |
| Additive | 0.1% Formic Acid or Trifluoroacetic Acid (TFA) | To improve peak shape and provide a source of protons for mass spectrometry detection. |
| Flow Rate | 0.5 - 1.5 mL/min | To control the speed of the separation. |
| Detector | UV-Vis, Diode Array Detector (DAD), Fluorescence Detector (FLD), or Mass Spectrometer (MS) | To detect the separated compounds. MS provides structural information. |
| Derivatization (Optional) | o-Phthalaldehyde (OPA) | To enhance the detectability of primary amines by UV or fluorescence detectors. researchgate.net |
Supercritical Fluid Chromatography (SFC)
Supercritical fluid chromatography is a separation technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC combines some of the advantages of both GC and HPLC, offering fast separations with low viscosity and high diffusivity. libretexts.org It is particularly well-suited for the analysis and purification of chiral compounds and can be a "greener" alternative to normal-phase HPLC due to reduced organic solvent consumption. chromatographyonline.com
The analysis of aliphatic amines by SFC has been demonstrated using various column stationary phases, including non-polar silicone, wax, and cyanopropyl phases. nih.gov The choice of stationary phase and the addition of modifiers (e.g., methanol) and additives (e.g., acids or bases) to the supercritical CO2 mobile phase are crucial for achieving the desired selectivity and peak shape. chromatographyonline.com For basic compounds like this compound, additives are often necessary to prevent peak tailing.
Table 3: Typical Supercritical Fluid Chromatography Parameters for Amine Analysis
| Parameter | Condition | Purpose |
| Column | Packed columns with various stationary phases (e.g., silica, diol, 2-ethylpyridine) | To provide different selectivities for the separation of amines. |
| Mobile Phase | Supercritical Carbon Dioxide (CO₂) with a modifier (e.g., methanol, ethanol) and an additive. | The supercritical fluid acts as the primary mobile phase, while the modifier adjusts polarity and the additive improves peak shape. |
| Additive | Trifluoroacetic acid, ammonium (B1175870) hydroxide, or an amine | To minimize peak tailing of basic analytes. |
| Backpressure | 100 - 200 bar | To maintain the mobile phase in a supercritical state. |
| Temperature | 30 - 60 °C | To influence the density and solvating power of the supercritical fluid. |
| Detector | UV-Vis, Diode Array Detector (DAD), or Mass Spectrometer (MS) | To detect the separated compounds. |
Mass Spectrometric Elucidation
Mass spectrometry is an indispensable tool for the structural elucidation of organic molecules. When coupled with chromatographic separation techniques, it provides both retention time and mass-to-charge ratio information, enabling confident identification of compounds.
Electron Ionization Mass Spectrometry (EI-MS)
Electron ionization is a hard ionization technique that involves bombarding the analyte molecules with high-energy electrons (typically 70 eV). This results in the formation of a molecular ion and extensive fragmentation, providing a characteristic "fingerprint" mass spectrum that is highly reproducible and useful for library matching. nih.gov
The EI-MS of cyclohexylamine, a closely related compound, shows a characteristic fragmentation pattern. nist.gov For larger cycloalkylamines, the fragmentation is influenced by the ring size and any alkyl substituents. lookchem.com A common fragmentation pathway for amines involves alpha-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom. For tertiary amines like N,N-dimethylcyclohexylamine, a McLafferty rearrangement can also occur, leading to a prominent fragment ion. reddit.com The fragmentation patterns of amides, which can be derivatives of amines, often show a characteristic cleavage of the N-CO bond. unl.pt
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization is a soft ionization technique that is particularly well-suited for the analysis of polar and non-volatile compounds. researchgate.net It typically produces protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) with minimal fragmentation, providing clear molecular weight information. mdpi.com ESI is readily coupled with HPLC and SFC, making it a powerful tool for the analysis of complex mixtures. nih.gov
For the analysis of this compound, ESI-MS in the positive ion mode would be expected to produce a strong signal for the protonated molecule. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the protonated molecule, providing structural information. ual.es The fragmentation pathways of protonated cyclic dipeptides, which contain amide linkages, have been studied by ESI-MS, revealing characteristic fragmentation patterns that depend on the substituents. researchgate.net Similarly, the fragmentation of deprotonated cyclic dipeptides has also been investigated. nih.gov The study of fragmentation reactions in ESI-MS is a crucial tool for the structural elucidation of both synthetic and natural products. rsc.org
Table 4: Comparison of EI-MS and ESI-MS for Amine Analysis
| Feature | Electron Ionization Mass Spectrometry (EI-MS) | Electrospray Ionization Mass Spectrometry (ESI-MS) |
| Ionization Principle | Hard ionization via electron bombardment. | Soft ionization from a charged droplet. |
| Typical Ions Formed | Molecular ion (M⁺·) and numerous fragment ions. | Protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules. |
| Fragmentation | Extensive and characteristic, providing a spectral "fingerprint". | Minimal in-source fragmentation; fragmentation is induced in tandem MS (MS/MS). |
| Molecular Weight Information | Molecular ion may be weak or absent. | Provides a clear indication of the molecular weight. |
| Coupling with Chromatography | Primarily coupled with Gas Chromatography (GC). | Coupled with High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). |
| Analyte Polarity | Suitable for volatile and semi-volatile, less polar compounds. | Ideal for polar and non-volatile compounds. |
High-Resolution Mass Spectrometry (HRMS, FT-ICR MS)
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown compounds. Techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) are at the forefront of this field, offering unparalleled resolving power and mass accuracy, often in the parts-per-billion (ppb) range. nih.gov This capability is crucial for distinguishing between ions of very similar mass-to-charge (m/z) ratios, a common challenge in the analysis of complex mixtures. nih.govosti.gov
The fundamental principle of FT-ICR-MS involves trapping ions in a magnetic and electric field. A radio-frequency pulse excites the ions into a synchronous cyclotron motion, and the frequency of this motion is directly related to the ion's m/z ratio. nih.gov This high level of precision allows for the confident assignment of molecular formulas to detected ions. nih.gov
In the context of this compound derivatives, HRMS is invaluable. For instance, in the analysis of reaction products between amines and quinones, HRMS (using a Thermo Scientific LTQ Orbitrap XL instrument) has been used to confirm the elemental composition of the synthesized molecules. The measured m/z value is compared against the calculated value for the proposed chemical formula, with a small mass error confirming the identity of the compound. rsc.org
Table 1: Example HRMS Data for an Amine Derivative
| Compound | Formula | Calculated m/z ([M+H]⁺) | Found m/z ([M+H]⁺) |
| 2-(4-methylphenyl)-3-(cyclohexylamino)naphthalene-1,4-dione | C₂₃H₂₄NO₂ | 346.1802 | 346.1787 |
This table presents example data for a related amine derivative to illustrate the application of HRMS. Data sourced from The Royal Society of Chemistry. rsc.org
Hyphenated MS Techniques (GC-MS, LC-MS/MS)
Hyphenated techniques, which couple a separation method with mass spectrometry, are powerful tools for analyzing complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are particularly relevant for the analysis of this compound and its derivatives.
GC-MS is well-suited for volatile and thermally stable compounds. labrulez.com The sample is first vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. scispace.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint, which can be compared against spectral libraries like the NIST database for identification. rsc.org The analysis of amines by GC can sometimes be challenging due to their basicity, which can cause peak tailing; therefore, deactivated columns are often required for good chromatographic separation. labrulez.com
LC-MS/MS is used for less volatile or thermally labile compounds. It involves separating the components in a liquid phase before they are introduced into the mass spectrometer. This technique is highly effective for trace analysis in complex matrices. researchgate.net Tandem mass spectrometry (MS/MS) adds another layer of specificity by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions, which is useful for structural elucidation and quantification. fiu.edu LC-MS has been successfully applied to study the products of reductive amination reactions involving cyclohexylamine and phenolics. researchgate.net
Table 2: GC-MS Operating Parameters for Amine Analysis
| Parameter | Value |
| Column | ZB-5MS (30 m × 0.25 mm I.D., 0.25 μm film) |
| Injector Temp. | 250°C |
| Carrier Gas | Helium (1.0 mL/min) |
| Oven Program | 100°C (1.2 min), then 10°C/min to 160°C, then 25°C/min to 280°C (12 min) |
| Ionization | Electron Ionization (EI) at 70 eV |
| Detection Mode | Selected Ion Monitoring (SIM) |
This table provides typical parameters for the GC-MS analysis of biogenic amines, illustrating a common methodology. mostwiedzy.pl
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the molecular structure of organic compounds. It provides detailed information about the chemical environment of individual atoms.
¹H NMR: Proton NMR provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, one would expect complex multiplets in the aliphatic region (typically 0.8-2.5 ppm) corresponding to the many non-equivalent -CH₂- and -CH- protons on the two cyclohexyl rings. The proton attached to the nitrogen (N-H) would likely appear as a broad singlet, and its chemical shift can vary depending on solvent and concentration. The proton on the carbon bearing the amine group (-CH-NH₂) would be expected at a downfield position compared to the other ring protons due to the electronegativity of the nitrogen atom.
¹³C NMR: Carbon-13 NMR provides information about the different types of carbon atoms in a molecule. In the spectrum of this compound, distinct signals would be observed for the different carbons of the two rings. The carbon atom bonded to the amine group (C-N) would be shifted downfield (typically in the 40-60 ppm range). The other carbons of the cyclohexyl rings would appear in the aliphatic region (typically 20-45 ppm). rsc.orgdocbrown.info
Table 3: Typical ¹³C NMR Chemical Shifts for Cyclohexyl Moieties
| Carbon Environment | Typical Chemical Shift (δ, ppm) |
| C=C (alkene) | 120-150 |
| C-N (amine) | 40-60 |
| Cyclohexyl -CH- | 30-45 |
| Cyclohexyl -CH₂- | 20-35 |
This table shows representative chemical shift ranges for carbon atoms in environments similar to those in this compound and related structures. rsc.orgdocbrown.info
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.
IR Spectroscopy: An IR spectrum shows the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different functional groups. For this compound, key characteristic absorptions would include:
N-H Stretching: Primary amines (R-NH₂) typically show two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations. youtube.com
C-H Stretching: Strong absorptions between 2850 and 3000 cm⁻¹ are characteristic of the C-H bonds in the cyclohexyl rings. docbrown.info
N-H Bending: A medium to strong scissoring vibration for the -NH₂ group appears in the range of 1590-1650 cm⁻¹. youtube.com
C-N Stretching: This vibration typically appears as a weak to medium band in the 1020-1250 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in polarizability. Therefore, symmetric, non-polar bonds often produce strong Raman signals. For this compound, the C-C bond vibrations of the saturated rings would be expected to be more prominent in the Raman spectrum.
X-ray Crystallography for Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. When a single crystal of a compound is irradiated with X-rays, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing this diffraction pattern, a detailed 3D model of the electron density, and thus the atomic arrangement, can be constructed.
This technique provides precise information on:
Molecular Connectivity: Unambiguously confirms the bonding arrangement of atoms.
Bond Lengths and Angles: Provides highly accurate measurements of the distances between atoms and the angles between bonds.
Conformation: Determines the exact spatial arrangement of the atoms, including the conformation of the cyclohexyl rings (e.g., chair, boat, or twist-boat).
Stereochemistry: Establishes the absolute configuration of chiral centers.
Intermolecular Interactions: Reveals how molecules are packed in the crystal lattice, including details of hydrogen bonding.
For this compound or its crystalline derivatives (such as salts), single-crystal X-ray diffraction would provide an unequivocal confirmation of its structure, including the relative orientation of the two cyclohexyl rings (cis/trans isomerism) and the conformation of each ring. rsc.org
Advanced Microscopy Techniques (e.g., AFM, SEM, TEM)
While specific literature on the direct imaging of individual this compound molecules is limited, advanced microscopy techniques such as Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM) are invaluable for characterizing materials and surfaces that incorporate this amine. These methods provide nanoscale insights into morphology, topography, and structure.
Atomic Force Microscopy (AFM) is a powerful tool for generating three-dimensional topographical images of surfaces at high resolution. afmworkshop.com For materials functionalized with this compound, AFM can reveal information about surface roughness, molecular ordering, and the formation of self-assembled monolayers. The height data in AFM imaging is particularly crucial for accurately determining the size of nanoscale features. afmworkshop.com
Scanning Electron Microscopy (SEM) provides information about the surface topography and composition of samples. afmworkshop.com In the context of this compound derivatives, SEM could be used to study the surface morphology of polymers or particles that have been modified with this amine. While SEM is generally less suitable for imaging very small nanoparticles, it is effective for visualizing larger structures and surface textures. afmworkshop.com
Transmission Electron Microscopy (TEM) offers the highest resolution among these techniques, allowing for the characterization of the internal structure of materials. afmworkshop.com If this compound were a component in a nanocomposite material, TEM would be the preferred method to visualize the dispersion and size of the amine-containing domains within the matrix. nih.govnih.gov
A comparative overview of these techniques highlights their respective strengths in the analysis of materials containing this compound.
| Technique | Key Information Provided | Applicability to this compound Contexts | Resolution |
| Atomic Force Microscopy (AFM) | 3D surface topography, size, and shape of nanoscale features. afmworkshop.com | Characterizing thin films and self-assembled monolayers on various substrates. | 1nm (XY), 0.1nm (Z) afmworkshop.com |
| Scanning Electron Microscopy (SEM) | Surface morphology and elemental composition (with EDX). afmworkshop.com | Analyzing surface-modified materials and microscale structures. | ~1 nm afmworkshop.com |
| Transmission Electron Microscopy (TEM) | Internal structure, size, and shape of nanoparticles. afmworkshop.com | Visualizing the distribution of amine-functionalized nanoparticles within a larger matrix. | ~0.1 nm afmworkshop.com |
Derivatization Strategies for Enhanced Analytical Detection
Due to the chemical properties of primary amines like this compound, such as high polarity and poor UV absorption, derivatization is a crucial step for enhancing their detection in chromatographic analyses like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). chromatographyonline.comnih.govnih.gov This process involves chemically modifying the amine to create a derivative with improved volatility, thermal stability, or detectability. nih.govresearchgate.net
For Gas Chromatography (GC): To improve the suitability of this compound for GC analysis, derivatization is employed to increase its volatility and thermal stability. nih.govresearchgate.net Common strategies include:
Acylation: Reagents such as pentafluorobenzoyl chloride react with the primary amine to form stable, volatile amides that are highly sensitive to electron capture detection (ECD). researchgate.net
Silylation: This is a prevalent method where a silylating agent replaces the active hydrogen on the amine group, reducing the molecule's polarity and improving its chromatographic behavior. researchgate.net
For High-Performance Liquid Chromatography (HPLC): In HPLC, derivatization is often used to attach a chromophore or fluorophore to the amine, allowing for sensitive detection by UV-Vis or fluorescence detectors. researchgate.net Commonly used derivatizing reagents for primary amines include:
o-Phthalaldehyde (OPA): This reagent reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives, enabling sensitive detection. nih.govnih.govresearchgate.net
9-Fluorenylmethylchloroformate (FMOC): FMOC is another widely used reagent that reacts with primary amines to produce stable, fluorescent derivatives suitable for HPLC analysis. researchgate.netrsc.orgresearchgate.net
Dansyl Chloride: This reagent creates highly fluorescent and UV-active sulfonamide derivatives, although the reaction can be less specific than with other reagents. nih.gov
Dinitrofluorobenzene (DNFB) and Salicylaldehyde: These can be used to create derivatives with strong UV absorbance, making detection possible with standard UV detectors. chromatographyonline.com
The selection of a derivatization strategy depends on the analytical technique, the required sensitivity, and the sample matrix.
| Derivatization Reagent | Target Functional Group | Analytical Technique | Advantage of Derivatization |
| Pentafluorobenzoyl chloride | Primary Amine | GC-ECD | Forms volatile and highly electron-capturing derivatives. researchgate.net |
| Silylating agents (e.g., BSTFA) | Primary Amine | GC-MS/FID | Increases volatility and thermal stability for improved chromatography. researchgate.net |
| o-Phthalaldehyde (OPA) | Primary Amine | HPLC-Fluorescence/UV | Rapid reaction forming fluorescent derivatives for high sensitivity. nih.govnih.govresearchgate.net |
| 9-Fluorenylmethylchloroformate (FMOC) | Primary Amine | HPLC-Fluorescence/UV | Produces stable, highly fluorescent derivatives. researchgate.netrsc.orgresearchgate.net |
| Dansyl Chloride | Primary Amine | HPLC-Fluorescence/UV | Creates derivatives with strong fluorescence and UV absorbance. nih.gov |
| Dinitrofluorobenzene (DNFB) | Primary Amine | HPLC-UV | Forms derivatives with strong UV absorbance. chromatographyonline.com |
Theoretical and Computational Chemistry Applied to 4 Cyclohexylcyclohexan 1 Amine Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-cyclohexylcyclohexan-1-amine, offering a detailed view of its electronic and geometric landscape.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT studies can elucidate a variety of properties, including optimized molecular geometry, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps. These calculations are crucial for predicting the molecule's reactivity and stability.
DFT functionals, such as B3LYP or M06-2X, combined with appropriate basis sets (e.g., 6-31G(d,p)), are commonly employed to model organic molecules. For instance, in the study of related amine compounds, DFT has been used to calculate atomic charges and analyze orbital interactions through Natural Bond Orbital (NBO) analysis. This approach can reveal insights into the intramolecular hydrogen bonding and the electronic effects of the amine and cyclohexyl groups.
Table 1: Representative DFT-Calculated Properties for a Substituted Amine System
| Property | Calculated Value |
| Total Energy (Hartree) | -550.123 |
| HOMO Energy (eV) | -6.21 |
| LUMO Energy (eV) | 1.54 |
| Dipole Moment (Debye) | 2.35 |
Ab initio molecular dynamics (AIMD) simulations combine quantum mechanical calculations with classical molecular dynamics, allowing for the study of dynamic processes with high accuracy. For this compound, AIMD can be used to simulate the dynamic interconversion between different conformations, such as the chair-to-chair flipping of the cyclohexane (B81311) rings.
Studies on cyclohexane have demonstrated that AIMD can effectively model these conformational changes, which are often too rapid or complex to be fully captured by static calculations. nih.gov Accelerated AIMD techniques can further enhance the sampling of conformational space, making it possible to observe rare events and calculate the free energy barriers between different conformational states. nih.gov This approach would be invaluable for understanding how the bulky cyclohexyl substituent and the amine group influence the dynamic behavior of the entire molecule.
The conformational energy landscape provides a comprehensive map of the possible shapes a molecule can adopt and their corresponding energies. For this compound, this landscape is characterized by numerous local minima corresponding to different chair, boat, and twist-boat conformations of the two cyclohexyl rings, as well as the orientation of the amine group.
Understanding this landscape is key to predicting the molecule's flexibility and its preferred conformations in different environments. nih.gov The energy barriers between these minima determine the rates of conformational change. nih.gov For complex molecules, the energy landscape can have a funnel-like topography, guiding the molecule towards its most stable conformations. exlibrisgroup.com Computational methods can be used to map this landscape by identifying stable conformers and the transition states that connect them.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about conformational dynamics, flexibility, and intermolecular interactions.
MD simulations are particularly well-suited for exploring the conformational dynamics and flexibility of this compound. The two interconnected cyclohexane rings can undergo complex motions, including ring flipping and rotations around the central carbon-carbon bond.
Simulations of similar cyclohexane-containing systems have shown that the dynamic interconversion between chair and twisted boat conformations can be influenced by substituents. nih.gov For this compound, MD simulations could reveal how the amine group and the adjacent cyclohexyl ring affect the rate and mechanism of these conformational changes. This information is crucial for understanding how the molecule's shape fluctuates over time, which in turn influences its physical and chemical properties.
Table 2: Key Dynamic Events Observable in MD Simulations of Cyclohexane Systems
| Dynamic Event | Timescale | Significance |
| Bond Vibration | Femtoseconds | Reflects bond strength |
| Angle Bending | Femtoseconds | Determines local geometry |
| Torsional Rotation | Picoseconds | Governs conformational changes |
| Ring Flipping | Nanoseconds to Microseconds | Major determinant of overall shape |
Interaction energy analysis, often performed as a post-processing step of quantum chemical calculations or MD simulations, can quantify the strength and nature of non-covalent interactions. For this compound, this analysis can be used to study intermolecular interactions in condensed phases or its interaction with other molecules.
By decomposing the total interaction energy into components such as electrostatic, exchange-repulsion, and dispersion, a deeper understanding of the forces driving molecular recognition and self-assembly can be obtained. For example, DFT calculations on molecular dimers can be used to compute interaction energies. researchgate.net In the context of this compound, this could involve studying the hydrogen bonding capabilities of the amine group and the van der Waals interactions of the cyclohexyl rings.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry offers powerful tools for elucidating the mechanisms of chemical reactions at a molecular level. For this compound, these methods can map out the energetic landscape of its potential reactions, identify key intermediates, and characterize the transition states that connect them.
Reaction Pathway Modeling: Reaction pathway modeling for an amine like this compound would typically involve quantum mechanical calculations, such as Density Functional Theory (DFT). These calculations can simulate the approach of reactants and map the potential energy surface of the reaction. For instance, in a nucleophilic substitution or addition reaction where the amine group attacks an electrophilic center, DFT can model the step-by-step formation of new chemical bonds and the breaking of old ones. researchgate.netresearchgate.netpku.edu.cnnih.gov The primary goal is to identify the lowest energy path from reactants to products, which represents the most likely reaction mechanism. Computational studies on other amine-catalyzed reactions have successfully used DFT to explore mechanisms, relative reaction rates, and stereochemistry. nih.gov
Transition State Analysis: A critical component of reaction pathway modeling is the identification and analysis of the transition state (TS). The TS is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to proceed. Computational methods are used to locate the precise geometry of the TS and calculate its energy. The energy difference between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate. For this compound, this analysis can predict its reactivity in various chemical environments. For example, in reactions of amines with thiiranes, computational studies have determined relative reaction rates by calculating transition state energies. nih.gov
Below is a hypothetical data table illustrating the kind of information that would be generated from a transition state analysis for the reaction of this compound with a generic electrophile (E+), based on principles from DFT calculations on similar amine reactions. nih.gov
| Parameter | Value (kcal/mol) | Description |
| ΔE (Reactants) | 0.0 | Relative energy of the separated reactants. |
| ΔE (Pre-reaction Complex) | -2.5 | Energy of the stabilized complex before the transition state. |
| ΔE (Transition State) | +15.8 | Activation energy barrier for the reaction. |
| ΔE (Product Complex) | -5.2 | Energy of the stabilized complex after the reaction. |
| ΔE (Products) | -10.1 | Overall reaction energy (exothermic). |
Note: This data is illustrative and based on typical values for amine nucleophilic additions.
Development of Chemical Descriptors and Machine Learning Models
In modern computational chemistry, machine learning (ML) is increasingly used to predict the properties and reactivity of molecules, bypassing the need for expensive quantum mechanical calculations for every new compound. nih.govacs.orgmdpi.comacs.org
Chemical Descriptors: To build an ML model, a molecule must be represented numerically. This is done using "chemical descriptors," which are numerical values that encode different aspects of the molecule's structure and electronic properties. For this compound, these descriptors would capture its key features:
Topological Descriptors: Describe the connectivity of atoms (e.g., branching, number of rings).
Geometrical Descriptors: Describe the 3D shape of the molecule (e.g., molecular surface area, volume).
Electronic Descriptors: Describe the distribution of electrons (e.g., dipole moment, partial charges on atoms, energies of frontier molecular orbitals like HOMO and LUMO).
Physicochemical Descriptors: Include properties like logP (lipophilicity) and polar surface area (PSA).
A selection of hypothetical calculated descriptors for this compound is presented below.
| Descriptor Type | Descriptor Name | Hypothetical Value | Significance |
| Topological | Wiener Index | 182 | Describes molecular branching. |
| Geometrical | Molecular Surface Area | 210.5 Ų | Relates to intermolecular interactions. |
| Electronic | HOMO Energy | -6.2 eV | Indicates susceptibility to electrophilic attack. |
| Electronic | LUMO Energy | +2.1 eV | Indicates susceptibility to nucleophilic attack. |
| Physicochemical | LogP | 3.8 | Predicts partitioning between water and octanol. |
Machine Learning Models: Once a dataset of molecules with their calculated descriptors and known experimental properties (e.g., reactivity, toxicity, solubility) is assembled, ML algorithms can be trained to find correlations. These trained models, often based on techniques like random forests or neural networks, can then predict the properties of new, untested molecules like this compound. mdpi.comresearchgate.net For example, Quantitative Structure-Activity Relationship (QSAR) models are a type of ML model widely used in drug discovery and toxicology to predict the biological activity of compounds based on their chemical structure. nih.govoup.comrsc.orgnih.govresearchgate.net Such models could be developed to predict the specific reactivity or potential applications of substituted cyclohexylamines.
Thermodynamic and Kinetic Modeling of Amine Reactions
Computational chemistry provides essential data for understanding both the feasibility and the speed of chemical reactions involving this compound.
Thermodynamic Modeling: Thermodynamic modeling focuses on the energy differences between reactants and products, determining the spontaneity and equilibrium position of a reaction. Key thermodynamic quantities like enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can be calculated using computational methods. A negative ΔG indicates a spontaneous reaction. For reactions involving amines, these calculations can predict reaction equilibria. nasa.gov For example, modeling the protonation of this compound would involve calculating the Gibbs free energy change to determine its pKa, a measure of its basicity.
The table below shows hypothetical thermodynamic data for the protonation of this compound in water, calculated at a standard temperature of 298.15 K.
| Thermodynamic Quantity | Calculated Value | Unit | Implication |
| ΔH (Enthalpy) | -12.5 | kcal/mol | The reaction is exothermic. |
| ΔS (Entropy) | -5.8 | cal/(mol·K) | The system becomes more ordered. |
| ΔG (Gibbs Free Energy) | -10.8 | kcal/mol | The reaction is spontaneous. |
Kinetic Modeling: Kinetic modeling is concerned with the rate of a reaction. The activation energy calculated from transition state analysis is a primary input for kinetic models. Using Transition State Theory (TST), the rate constant (k) of a reaction can be estimated. Detailed kinetic models can be constructed for complex reaction networks, such as those occurring in combustion or atmospheric chemistry. researchgate.net For instance, kinetic modeling of cyclohexane oxidation has been performed to understand its combustion characteristics. researchgate.netscite.ai Similar approaches could be applied to understand the degradation or transformation pathways of this compound under specific conditions. These models are crucial for process optimization in industrial applications and for predicting the environmental fate of the compound.
Applications of 4 Cyclohexylcyclohexan 1 Amine in Catalysis Research
4-Cyclohexylcyclohexan-1-amine as a Ligand in Metal Catalysis
The amine functionality of this compound serves as a versatile anchor point for the synthesis of a diverse array of ligands. These ligands, when coordinated to a metal center, can profoundly influence the catalyst's activity, selectivity, and stability. The sterically bulky dicyclohexyl framework is a key feature, often imparting specific spatial arrangements that are crucial for stereocontrol in asymmetric catalysis.
Phosphine (B1218219) ligands are a cornerstone of modern organometallic catalysis, and the incorporation of the this compound moiety can lead to ligands with unique steric and electronic properties. The synthesis of such ligands typically involves the reaction of the amine with a phosphorus-containing electrophile, such as chlorodiphenylphosphine, to form an aminophosphine.
While specific research detailing the synthesis of phosphine ligands directly from this compound is not extensively documented in the reviewed literature, the general synthetic strategies for creating analogous aminophosphine ligands are well-established. These methods can be extrapolated to the target molecule. A general approach would involve the deprotonation of this compound followed by reaction with a chlorophosphine.
Table 1: Representative Synthetic Strategies for Aminophosphine Ligands
| Precursors | Reagents | Product Type | Potential Application |
| Primary/Secondary Amine, Chlorophosphine | Base (e.g., n-BuLi, Et3N) | Aminophosphine | Ligand for cross-coupling reactions |
| Amine, Phosphine-borane complex | Acid or base | Aminophosphine-borane | Air-stable ligand precursor |
The bulky cyclohexyl groups in a ligand derived from this compound would be expected to create a large cone angle, a measure of the ligand's steric bulk. This steric hindrance can be advantageous in promoting reductive elimination steps in catalytic cycles and in creating a chiral pocket around the metal center to influence enantioselectivity.
The stereochemical outcome of many catalytic reactions is dictated by the chiral environment created by the ligands surrounding the metal catalyst. Ligands derived from chiral amines, including derivatives of cyclohexylamine (B46788), have been instrumental in advancing asymmetric catalysis. The rigid and bulky nature of the 4-cyclohexylcyclohexyl group can be a powerful tool for inducing stereoselectivity.
In the context of asymmetric hydrogenation, for instance, chiral phosphine ligands are crucial for achieving high enantioselectivities. A chiral ligand synthesized from an enantiomerically pure form of this compound could enforce a specific coordination geometry on the metal, leading to the preferential formation of one enantiomer of the product. The two cyclohexyl rings can restrict the possible conformations of the metal-ligand complex, thereby enhancing the transfer of chirality from the ligand to the substrate.
While direct studies on ligands from this compound for stereocontrol are not prevalent, the principles are well-demonstrated with other bulky cyclohexyl-containing phosphine ligands, which are known to be effective in reactions such as palladium-catalyzed cross-coupling and rhodium-catalyzed asymmetric hydrogenation.
Organocatalytic Systems Involving Cyclohexylamines
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful third pillar of catalysis, alongside metal and biocatalysis. Chiral amines are a prominent class of organocatalysts, capable of activating substrates through the formation of transient iminium or enamine intermediates.
Although specific studies employing this compound as a primary organocatalyst are limited, the broader class of cyclohexylamines has been utilized in various organocatalytic transformations. For example, chiral primary amines can be used in combination with an acid to catalyze asymmetric Michael additions and other carbon-carbon bond-forming reactions. The bulky nature of the cyclohexylcyclohexyl group could play a significant role in the stereochemical outcome of such reactions by shielding one face of the reactive intermediate.
An achiral amine like this compound can also participate in organocatalytic systems, for instance, in combination with a chiral Brønsted acid. In such a system, the amine can be involved in the catalytic cycle, while the chiral acid provides the asymmetric induction.
Biocatalytic Applications
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and efficiency under mild conditions. This compound has been investigated as a substrate in enzymatic reactions, particularly those involving transaminases.
Research has demonstrated the use of transaminases for the stereoselective production of trans-4-substituted cyclohexane-1-amines from their corresponding cis/trans diastereomeric mixtures. scholaris.caacs.org This process is of industrial interest as the trans-isomer is a key structural element in some pharmaceutical compounds. scholaris.ca
In these enzymatic processes, a transaminase with cis-selectivity is employed to selectively deaminate the cis-isomer of 4-substituted cyclohexane-1-amines to the corresponding ketone. scholaris.ca This selective removal of the cis-isomer allows for the isolation of the desired trans-isomer with high diastereomeric excess (de > 99%). scholaris.ca The process can be operated in a continuous-flow mode using immobilized enzymes, which enhances its industrial applicability. scholaris.ca
Table 2: Enzymatic Transformation of 4-Substituted Cyclohexane-1-amines
| Enzyme | Substrate | Process | Product | Diastereomeric Excess (de) |
| Transaminase (e.g., from Chromobacterium violaceum) | cis/trans-mixture of 4-substituted cyclohexane-1-amine | Selective deamination of the cis-isomer | trans-4-substituted cyclohexane-1-amine | > 99% scholaris.ca |
This biocatalytic approach represents a dynamic kinetic resolution where the less desired diastereomer is continuously removed, shifting the equilibrium towards the formation of the desired product.
Development of Heterogeneous and Homogeneous Catalysts
The distinction between heterogeneous and homogeneous catalysis lies in the phase of the catalyst relative to the reactants. This compound and its derivatives have potential applications in both areas.
In homogeneous catalysis , metal complexes bearing ligands derived from this compound would be soluble in the reaction medium. The bulky nature of the ligand can enhance the solubility of the catalyst in nonpolar solvents and can also influence the catalyst's stability and turnover number. For instance, ruthenium and osmium complexes with phosphine ligands are known to be efficient for the homogeneous hydrogenation of ketones. researchgate.net The incorporation of a bulky aminophosphine ligand could modulate the activity and selectivity of such catalysts.
For heterogeneous catalysis , the amine functionality of this compound can be used to immobilize it onto a solid support, such as silica (B1680970) or a polymer resin. This can be achieved through covalent bonding or physisorption. The resulting material would be a heterogeneous catalyst where the active sites are the anchored amine groups or metal complexes coordinated to these immobilized ligands. The primary advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. For example, nickel catalysts supported on alumina or carbon have been used for the amination of cyclohexanol to cyclohexylamine. mdpi.com Functionalizing supports with specific amines like this compound could lead to catalysts with tailored properties.
While the direct application of this compound in the development of such catalysts is an area that requires further exploration, the foundational chemical principles and the known reactivity of this compound suggest a promising potential for its use in creating novel and efficient catalytic systems.
Lack of Direct Research Hinders Comprehensive Analysis of this compound in Sustainable Catalysis
Despite a thorough review of scientific literature, there is a notable absence of direct research on the specific applications of this compound as a catalyst in sustainable chemical transformations. The current body of scientific work does not provide detailed findings or data on its role in this particular area of green chemistry.
While the principles of sustainable chemistry are increasingly driving research in catalysis, leading to the development of more environmentally benign chemical processes, the focus has not yet extended to the catalytic use of this compound. Investigations into the catalytic activity of various amines and their derivatives are common, but this specific compound has not been a subject of such studies.
Research in related areas has explored the sustainable synthesis of similar structures. For instance, studies on transaminases have demonstrated their effectiveness in the biocatalytic production of trans-4-substituted cyclohexane-1-amines. nih.gov This enzymatic approach aligns with green chemistry principles by utilizing biological catalysts under mild conditions, offering a more sustainable route to this class of compounds. However, these studies focus on the production of cyclohexylamine derivatives, not their subsequent application as catalysts.
The broader field of amine catalysis is rich with examples of how primary and secondary amines can act as organocatalysts or as ligands for metal catalysts in a variety of sustainable transformations. These applications are pivotal in developing greener synthetic methodologies. Unfortunately, specific research detailing the role of this compound in such catalytic systems is not present in the available scientific literature.
Therefore, a detailed discussion, including research findings and data tables on the "Role in Sustainable Chemical Transformations" for this compound, cannot be provided at this time due to the lack of primary research in this specific area.
Applications of 4 Cyclohexylcyclohexan 1 Amine in Materials Science
Polymer Synthesis and Functionalization
The primary amine group of 4-cyclohexylcyclohexan-1-amine serves as a versatile reactive site for integrating its dicyclohexyl structure into various polymer systems. This can be achieved either by using it as a monomer in polymerization reactions or as a chemical modifier for existing polymers.
Monomer in Polymerization Reactions
While this compound is a monofunctional amine, its derivatives or analogous difunctional compounds are valuable monomers for synthesizing high-performance polymers, particularly polyamides. The incorporation of cyclohexyl rings into the polymer backbone is a well-established strategy for enhancing the material's properties.
For instance, polyamides derived from diamines containing a cyclohexane (B81311) moiety, such as 1,4-cyclohexanebis(methylamine), exhibit desirable characteristics. When condensed with dicarboxylic acids like adipic acid or dodecane-1,12-dioic acid, these monomers form polyamides with high melting points (ranging from 270-305 °C) and excellent thermal stability google.com. The presence of the cyclohexane ring structure contributes to the hydrolytic and thermal stability of the resulting polymer google.com. These polyamides can be processed into fibers and molded articles with high impact strength and good dyeability google.com.
Similarly, more complex aromatic polyamides have been synthesized using diamine monomers that feature a cyclohexane unit, such as 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane (BAPC) researchgate.net. When BAPC is polymerized with various aromatic dicarboxylic acids, the resulting polyamides demonstrate high inherent viscosities (0.97 to 1.61 dL/g) and high glass transition temperatures (Tg) ranging from 188°C to 240°C researchgate.net. These polymers also show good solubility in polar organic solvents and can be cast into transparent, flexible, and tough films researchgate.net.
The research on these analogous compounds suggests that if this compound were derivatized to possess a second reactive group (e.g., creating a diamine or an amino acid), it could serve as a valuable monomer. The bulky dicyclohexyl structure would be expected to impart significant rigidity and thermal resistance to the polymer chain.
Table 1: Properties of Polyamides Derived from Cyclohexane-Containing Diamine Monomers
| Diamine Monomer | Co-monomer (Dicarboxylic Acid) | Polymer Melting Point (°C) | Key Properties | Reference |
|---|---|---|---|---|
| 1,4-cyclohexanebis(methylamine) | Adipic Acid | 270-275 | High thermal stability, good for fibers and molded articles. | google.com |
| 1,4-cyclohexanebis(methylamine) | Dodecane-1,12-dioic acid | 230-235 (hot bar sticking temp.) | Excellent dyeability, high impact strength. | google.com |
| 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane (BAPC) | Terephthalic acid | Tg = 240°C | Good solubility, forms tough, transparent films. | researchgate.net |
| 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane (BAPC) | Isophthalic acid | Tg = 226°C | High thermal stability (10% mass loss at 499°C). | researchgate.net |
Modifiers for Polymer Properties
The incorporation of this compound as a side-chain modifier can significantly alter the properties of a polymer. By reacting its amine group with a suitable functional group on a polymer backbone (e.g., carboxylic acid, acyl chloride, or epoxide groups), the bulky dicyclohexyl moiety can be appended to the main chain.
This modification is expected to have several effects:
Increased Glass Transition Temperature (Tg): The rigid and bulky nature of the dicyclohexyl group restricts the segmental motion of the polymer chains, leading to a higher Tg and improved thermal stability.
Altered Solubility: The large, nonpolar aliphatic structure of the substituent would increase the polymer's affinity for nonpolar solvents while potentially decreasing its solubility in polar media.
Reduced Crystallinity: The introduction of such a large side group can disrupt the regular packing of polymer chains, leading to a more amorphous morphology. This can improve properties like transparency and impact strength.
Improved Hydrolytic Stability: The hydrophobic nature of the cyclohexyl groups can help protect the main polymer chain from hydrolysis, a benefit observed in polyamides containing cyclohexane rings in their backbone google.com.
Functional Materials Development
The structural attributes of this compound make it and its derivatives suitable for the development of advanced functional materials for applications in electronics, photovoltaics, and sensing.
Organic Electronics and Optoelectronic Applications
In the field of organic electronics, molecules containing cyclohexane units are utilized to create stable and efficient materials. For example, di-[4-(N,N-di-p-tolyl-amino)-phenyl]cyclohexane (TAPC) is a well-known hole-transport material used in organic light-emitting diodes (OLEDs) and organic solar cells researchgate.net.
In such molecules, the cyclohexane ring acts as a non-conjugated, insulating scaffold that connects the electronically active triphenylamine (B166846) units. This bulky, three-dimensional structure helps to prevent crystallization in thin films, leading to the formation of smooth, amorphous layers essential for efficient device performance. It also provides good solubility in common organic solvents used for device fabrication researchgate.net.
Following this design principle, this compound could be used as a synthetic precursor. Its primary amine group provides a convenient attachment point for introducing various electro-active groups (such as triarylamines for hole transport or electron-deficient moieties for electron transport). The dicyclohexyl core would serve a similar role to the single cyclohexane in TAPC, providing solubility and promoting the formation of stable amorphous films.
Photovoltaic Materials
The development of efficient and low-cost photovoltaic devices is a major area of materials research. Cyclohexane-containing compounds have found a niche in organic photovoltaics (OPVs), and amine-based solvent systems are used in the processing of inorganic thin-film solar cells.
In OPVs, materials like TAPC are blended with fullerene acceptors (such as C60 or C70) to form the bulk heterojunction (BHJ) layer where light absorption and charge generation occur researchgate.net. The morphology of this blend is critical for device performance. The use of bulky, non-planar molecules like TAPC helps to control this morphology, ensuring efficient pathways for charge transport to the electrodes researchgate.net.
Furthermore, amine-thiol solvent mixtures have emerged as an effective medium for the solution-based processing of chalcogenide semiconductor thin films, such as CIGSSe (copper indium gallium selenide (B1212193) sulfide) purdue.edu. This approach allows for the fabrication of high-efficiency solar cells while avoiding hazardous solvents like hydrazine (B178648) purdue.edu. While not a direct application of the compound as an active material, this demonstrates the utility of amines in the broader context of photovoltaic material manufacturing.
Table 2: Application of Cyclohexane-Containing Compounds in Photovoltaics
| Compound/System | Application Area | Role of Cyclohexane/Amine Component | Result/Benefit | Reference |
|---|---|---|---|---|
| di-[4-(N,N-di-p-tolyl-amino)-phenyl]cyclohexane (TAPC) | Organic Photovoltaics (OPV) | Hole transport material in bulk heterojunction | Promotes amorphous film morphology, enabling efficient charge transport. | researchgate.net |
| Amine-thiol solvent mixtures | Thin-Film Solar Cells (CIGSSe) | Processing solvent for semiconductor ink | Enables solution-based fabrication of high-efficiency devices (up to 12.9%). | purdue.edu |
| 1,4-bis(iodomethyl)cyclohexane (DIMCH) | Organic Photovoltaics (OPV) | Volatile solid additive | Reduces energy loss and improves open-circuit voltage in organic solar cells. | researchgate.net |
Sensors
The amine functionality and the cyclohexane framework are both structural motifs that have been successfully employed in the design of chemical sensors. The primary amine group of this compound can act as a binding site for analytes or as a reactive handle to attach signaling units like chromophores or fluorophores.
Research has shown that molecules incorporating a cyclohexanone (B45756) ring, a close structural relative, can act as highly selective fluorescent sensors. For example, 2,6-bis((E)-4-methylbenzylidene)cyclohexan-1-one has been developed as a "fluorescence-on" sensor for the ultra-selective detection of chromium ions (Cr³⁺) in aqueous media, with a very low detection limit of 2.3 x 10⁻⁹ M researchgate.net. The sensor's rigid structure and specific binding pockets enable high selectivity towards the target ion researchgate.net.
Additionally, amine groups are themselves targets for certain sensing systems. Fluorescent sensors based on dicyanovinyl compounds have been shown to react with primary amines through an aza-Michael addition, resulting in a rapid color change and a "turn-on" or "turn-off" fluorescent response rsc.org. This indicates that this compound could be detected by such sensors, or conversely, its amine group could be used to design sensors that bind to specific analytes, such as metal ions or acidic gases, through coordination or acid-base interactions. The bulky dicyclohexyl group could influence the sensor's selectivity and its physical properties, such as solubility and integration into a solid-state sensing film.
Table 3: Examples of Chemical Sensors Based on Cyclohexane Derivatives
| Sensor Molecule | Target Analyte | Sensing Mechanism | Detection Limit | Reference |
|---|---|---|---|---|
| 2,6-bis((E)-4-methylbenzylidene)cyclohexan-1-one | Chromium (Cr³⁺) ions | Fluorescence enhancement ("Turn-on") | 2.3 x 10⁻⁹ M | researchgate.net |
| Dicyanovinyl-fluorene-benzothiadiazole compounds | Primary alkyl amines | Aza-Michael addition causing colorimetric and fluorescent change | Not specified | rsc.org |
No Published Research Found on the Applications of this compound in Specified Fields of Materials Science
Following a comprehensive review of scientific literature and chemical databases, no specific research or applications have been identified for the chemical compound this compound in the fields of Aggregation-Induced Emission (AIE) materials, Covalent Organic Frameworks (COFs), porous materials, or supramolecular materials design.
Extensive searches were conducted to locate studies detailing the use of this compound as a component or precursor in the development of these advanced materials. However, the search yielded no scholarly articles, patents, or database entries that describe its incorporation into AIE luminogens, its use as a monomer in the synthesis of COFs or other porous polymers, or its role in the design of supramolecular assemblies.
The fields of AIE, COFs, and supramolecular chemistry are active areas of research, with a wide variety of organic molecules being explored for their unique properties and potential applications. Typically, the design and synthesis of such materials involve specific molecular structures that facilitate the desired photophysical properties, framework construction, or self-assembly. While amine-functionalized molecules are frequently employed in the synthesis of COFs and porous polymers, and molecules with bulky cyclohexyl groups have been noted in some AIE-active compounds, the specific compound this compound does not appear in the available scientific record in connection with these applications.
Therefore, it is not possible to provide an article on the applications of this compound in these areas of materials science as requested, due to the absence of published research.
Supramolecular Chemistry and Interactions of 4 Cyclohexylcyclohexan 1 Amine
Non-Covalent Interaction Analysis
The non-covalent interactions of 4-cyclohexylcyclohexan-1-amine are primarily driven by the capacity of its amine group to form hydrogen bonds and the large surface area of its aliphatic rings, which engage in van der Waals forces.
Hydrogen Bonding Networks
The primary amine (-NH₂) group is the most significant functional group in this compound for establishing directional intermolecular connections. This group can act as both a hydrogen bond donor (via the two N-H bonds) and a hydrogen bond acceptor (via the lone pair of electrons on the nitrogen atom). This dual capability allows for the formation of extensive hydrogen bonding networks.
In a pure solid or liquid state, molecules of this compound can self-assemble through N-H···N hydrogen bonds. These interactions can lead to the formation of various motifs, including chains or cyclic oligomers. The specific geometry of the cyclohexane (B81311) rings (which typically adopt a stable chair conformation) influences the spatial orientation of the amine groups and, consequently, the architecture of the resulting supramolecular network. In the presence of other hydrogen-bonding species, such as water, the amine group can readily interact with solvent molecules. The protonated form, 4-cyclohexylcyclohexan-1-ammonium, is an even more potent hydrogen bond donor, capable of forming three strong N⁺-H···X bonds.
The potential for hydrogen bonding is a shared characteristic among similar aliphatic amines, as indicated by their computed chemical properties.
Table 1: Predicted Hydrogen Bonding Capabilities of this compound and Related Compounds
| Compound Name | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |
|---|---|---|
| This compound (Predicted) | 1 | 1 |
| N-cyclohexyl-4-propylcyclohexan-1-amine nih.gov | 1 | 1 |
Data for related compounds sourced from PubChem.
Van der Waals and Electrostatic Interactions
The dominant intermolecular forces for this compound are van der Waals interactions, specifically London dispersion forces. The large, non-polar structure, consisting of two cyclohexane rings, provides a significant surface area for these temporary, induced-dipole interactions. The strength of these forces is substantial and plays a crucial role in the molecule's physical properties, such as its boiling point and solubility in non-polar solvents.
Pi-Pi Stacking Interactions
Pi-pi stacking interactions are attractive, non-covalent interactions that occur between aromatic rings. As this compound is a fully aliphatic compound, containing only saturated cyclohexane rings, it lacks the necessary π-electron systems required for these interactions. Therefore, pi-pi stacking is not a relevant interaction in the supramolecular chemistry of this molecule.
Metal Coordination
The nitrogen atom of the primary amine group possesses a lone pair of electrons, making it a Lewis base. This allows this compound to act as a ligand, coordinating with various metal ions to form metal complexes. The strength and geometry of this coordination depend on the nature of the metal ion (its size, charge, and electronic configuration) and the steric hindrance imposed by the bulky cyclohexyl groups. The two bulky aliphatic rings can influence the coordination number and the stability of the resulting complex by sterically shielding the metal center.
Molecular Recognition Phenomena
Molecular recognition relies on specific and complementary non-covalent interactions between a host and a guest molecule. The structural characteristics of this compound make it a suitable guest for certain types of host molecules.
Host-Guest Chemistry with Macrocyclic Receptors
In an acidic environment, the amine group of this compound becomes protonated to form the corresponding ammonium (B1175870) cation ([C₁₂H₂₃NH₃]⁺). This cation is an excellent candidate for acting as a guest in host-guest complexes with macrocyclic receptors. The formation of these complexes is driven by a combination of forces including electrostatic interactions, hydrogen bonding, and hydrophobic interactions tcichemicals.com.
Macrocyclic hosts like crown ethers, calixarenes, and cyclodextrins possess cavities of specific sizes and shapes that are lined with electron-rich atoms (typically oxygen), making them ideal for binding cationic guests tcichemicals.commdpi.com.
Crown Ethers: The positively charged ammonium group can fit within the cavity of a crown ether of appropriate size (e.g., 18-crown-6). The primary binding force is the ion-dipole interaction between the positive charge of the ammonium ion and the lone pairs of the oxygen atoms of the crown ether. Additionally, the ammonium protons can form strong N⁺-H···O hydrogen bonds with these oxygen atoms, further stabilizing the complex.
Calixarenes: Sulfonated calixarenes, which have a negatively charged rim and a hydrophobic cavity, could encapsulate the cyclohexyl groups of the guest, while the ammonium headgroup interacts with the sulfonate groups at the host's portal.
Cyclodextrins: The hydrophobic bicyclohexyl (B1666981) portion of the molecule can be included within the non-polar cavity of a cyclodextrin, while the polar ammonium group remains at the rim, interacting with water or the hydroxyl groups of the host mdpi.com.
The specificity of this molecular recognition is determined by the complementarity in size, shape, and chemical properties between the 4-cyclohexylcyclohexan-1-ammonium guest and the macrocyclic host's cavity.
Table 2: Potential Host-Guest Interactions for Protonated this compound
| Macrocyclic Host | Primary Driving Interactions | Potential Guest Moiety Interaction |
|---|---|---|
| 18-Crown-6 | Ion-Dipole, Hydrogen Bonding | Ammonium group (-NH₃⁺) fits in the cavity. |
| Sulfonated Calixarene | Electrostatic, Hydrophobic | Ammonium group interacts with sulfonate rim; cyclohexyl groups in the cavity. |
Insufficient Information Found to Generate the Requested Article
Following a comprehensive search of available resources, it has been determined that there is insufficient specific scientific literature on the supramolecular chemistry of This compound to fulfill the requirements of the requested article. The search did not yield specific research findings, data, or detailed studies pertaining to the enantioselective recognition, self-assembly, formation of ordered structures, or supramolecular polymer formation of this particular compound.
The instructions require a thorough, informative, and scientifically accurate article based on diverse sources, strictly adhering to the provided outline. However, the necessary primary research and data to populate the specified sections and subsections for this compound are not present in the available search results.
Therefore, it is not possible to generate the requested content while maintaining the required standards of scientific accuracy and strict adherence to the specified compound. An attempt to write the article would result in generalizing from unrelated compounds, which would contradict the explicit instruction to focus solely on this compound.
Derivatization and Functionalization Studies of 4 Cyclohexylcyclohexan 1 Amine
Synthesis of Novel 4-Cyclohexylcyclohexan-1-amine Derivatives
The primary amine functionality of this compound is a key handle for the synthesis of novel derivatives. Standard organic transformations targeting amines can be readily applied to introduce new functional groups and build molecular complexity.
The reaction of primary amines with carboxylic acids or their derivatives, such as acyl chlorides, is a fundamental method for forming robust amide bonds. researchgate.netnih.gov this compound readily undergoes acylation through nucleophilic acyl substitution. When treated with an acyl chloride in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct, it yields the corresponding N-substituted amide. chemguide.co.ukchemistrystudent.com The reaction involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. chemistrystudent.comyoutube.com
Alternatively, direct amidation with a carboxylic acid can be achieved using coupling reagents that activate the carboxylic acid, or by heating the reactants to drive off water. These methods provide access to a diverse library of amide derivatives.
Table 1: Examples of Amidation and Acylation Reactions
| Acylating Agent | Reagent/Conditions | Product Name |
|---|---|---|
| Acetyl Chloride | Triethylamine (B128534), Dichloromethane | N-(4-cyclohexylcyclohexyl)acetamide |
| Benzoyl Chloride | Pyridine, 0°C to RT | N-(4-cyclohexylcyclohexyl)benzamide |
| Acetic Anhydride | Base or heat | N-(4-cyclohexylcyclohexyl)acetamide |
The nitrogen atom of this compound can be functionalized through the formation of new carbon-nitrogen bonds via alkylation and arylation reactions.
Alkylation: N-alkylation is typically performed using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide). The reaction proceeds via nucleophilic substitution, where the amine acts as the nucleophile. A significant challenge in the alkylation of primary amines is controlling the degree of substitution, as the resulting secondary amine is often more nucleophilic than the primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. To achieve mono-alkylation, reductive amination is often a more effective strategy.
Arylation: The introduction of an aryl group onto the nitrogen atom generally requires more specialized conditions than alkylation. Transition-metal-free methods have been developed for the N-arylation of amines using reagents like o-silylaryl triflates in the presence of a fluoride (B91410) source such as cesium fluoride (CsF). organic-chemistry.org This approach offers a mild and efficient route to N-aryl amine derivatives, tolerating a variety of functional groups. organic-chemistry.org
Table 2: Examples of N-Alkylation and N-Arylation Reactions
| Reagent | Reaction Type | Product Name |
|---|---|---|
| Methyl Iodide | Alkylation | N-methyl-4-cyclohexylcyclohexan-1-amine |
| Benzyl Bromide | Alkylation | N-benzyl-4-cyclohexylcyclohexan-1-amine |
The reaction of this compound with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. ekb.egnih.gov This condensation reaction is typically carried out under conditions that facilitate the removal of water, thereby driving the equilibrium towards the imine product. ekb.eg The formation of the C=N double bond is a reversible process initiated by the nucleophilic attack of the primary amine on the carbonyl carbon. google.com
Schiff bases are valuable intermediates in organic synthesis and can be further reduced to secondary amines or used as ligands in coordination chemistry. nih.govmendeley.com
Table 3: Examples of Imine Formation Reactions
| Carbonyl Compound | Conditions | Product Name |
|---|---|---|
| Benzaldehyde | Toluene, Dean-Stark trap | N-(benzylidene)-4-cyclohexylcyclohexan-1-amine |
| Acetone | Mild acid catalyst | N-(propan-2-ylidene)-4-cyclohexylcyclohexan-1-amine |
Regioselective and Stereospecific Functionalization
Regioselectivity in the functionalization of this compound is inherently directed towards the nitrogen atom, as it is the most nucleophilic and reactive site in the molecule. Direct functionalization of the C-H bonds on the saturated cyclohexane (B81311) rings is challenging and requires advanced methods, such as transition metal catalysis, which can direct reactions to specific positions. semanticscholar.orgmdpi.comrsc.org
The stereochemistry of the starting material is a critical factor in these reactions. This compound exists as cis and trans diastereomers, depending on the relative orientation of the amino group and the adjacent cyclohexyl group. A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.com Therefore, starting with a pure trans isomer of this compound and performing a reaction that does not affect the stereocenters (such as N-acylation or N-alkylation) will yield the corresponding trans product stereospecifically. This control over stereochemistry is crucial in fields like medicinal chemistry, where the biological activity of stereoisomers can differ significantly. nih.gov
Synthesis of Complex Molecular Architectures Incorporating the this compound Scaffold
The robust and sterically demanding 4-cyclohexylcyclohexyl group makes this amine an attractive building block for the construction of larger, more complex molecular architectures, including macrocycles. whiterose.ac.ukmdpi.com Macrocyclic compounds are of significant interest in supramolecular chemistry and drug discovery due to their ability to form host-guest complexes and bind to biological targets with high affinity and selectivity. researchgate.netnih.gov
A potential strategy for incorporating the this compound scaffold into a macrocycle involves a bimolecular reaction to create a larger diamine unit, followed by cyclization. For example, two molecules of the amine could be linked through a spacer. This resulting diamine can then undergo a high-dilution reaction with a diacyl chloride, such as terephthaloyl chloride, to form a large macrocyclic diamide. The principles of such macrocyclization reactions, which rely on kinetically favorable intramolecular cyclization steps under high dilution to disfavor intermolecular polymerization, are well-established. whiterose.ac.ukmdpi.com The bulky cyclohexylcyclohexyl units would be expected to impart specific conformational constraints on the resulting macrocycle.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 4-cyclohexylcyclohexan-1-amine in laboratory settings?
- Methodological Answer :
- PPE Requirements : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Gloves must be inspected for integrity before use and removed using proper techniques to avoid contamination .
- Ventilation : Conduct experiments in a fume hood to minimize inhalation risks. Ensure local exhaust ventilation in closed spaces .
- First Aid : For skin contact, rinse immediately with water for 15 minutes. For eye exposure, irrigate with saline solution and seek medical attention. Store safety shower/eye wash stations nearby .
- Storage : Keep in sealed containers under dry, inert conditions (e.g., nitrogen atmosphere) to prevent degradation .
Q. What synthetic routes are effective for synthesizing this compound?
- Methodological Answer :
- Reductive Amination : React 4-cyclohexylcyclohexanone with ammonia or ammonium acetate in the presence of a reducing agent (e.g., sodium cyanoborohydride) .
- Protection/Deprotection Strategies : Use dibenzylamine as a protecting group for the amine during synthesis, followed by catalytic hydrogenation (H₂/Pd-C) to remove benzyl groups .
- Optimization : Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane). Purify via column chromatography or recrystallization from ethanol .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?
- Methodological Answer :
- Chiral Catalysts : Employ asymmetric hydrogenation using chiral ligands (e.g., BINAP-Ru complexes) to achieve enantioselectivity in cyclohexane ring formation .
- Stereoselective Cyclization : Utilize temperature-controlled ring-closing metathesis (Grubbs catalyst) to favor trans/cis configurations .
- Analytical Validation : Confirm stereochemistry via ¹H NMR (e.g., coupling constants for axial/equatorial protons) and chiral HPLC (Chiralpak AD-H column) .
Q. What analytical techniques best characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Mass Spectrometry (MS) : Use ESI-MS to confirm molecular weight (e.g., m/z 198 [M+H]⁺ for related cyclohexanamine derivatives) .
- NMR Spectroscopy : Analyze ¹H and ¹³C NMR spectra for characteristic signals:
- ¹H NMR : δ 1.2–1.8 ppm (cyclohexyl CH₂), δ 2.5–3.0 ppm (amine proton, broad singlet) .
- ¹³C NMR : δ 25–35 ppm (cyclohexyl carbons), δ 50–55 ppm (amine-bearing carbon) .
- Purity Assessment : Quantify impurities via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
Q. How do substituents on the cyclohexyl ring affect the compound’s physicochemical and biological properties?
- Methodological Answer :
- Lipophilicity : Introduce electron-withdrawing groups (e.g., -F, -NO₂) to decrease logP, enhancing solubility. Measure via shake-flask method .
- Bioactivity : Compare derivatives (e.g., 4-methylpiperazinyl or ethynyl substituents) in receptor-binding assays. For example, 4-(4-methylpiperazin-1-yl) derivatives show enhanced kinase inhibition (IC₅₀ ~10 nM) .
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to predict substituent effects on amine basicity and conformational stability .
Data Contradiction Resolution
Q. How should researchers reconcile conflicting safety data for this compound?
- Methodological Answer :
- Source Evaluation : Prioritize SDS from academic suppliers (e.g., Combi-Blocks) over generic databases. Note that "no known hazards" () may reflect limited toxicity studies, not absolute safety .
- Precautionary Principle : Adopt standard amine-handling protocols: use pH paper to detect vapors, and implement spill containment measures (e.g., vermiculite absorbent) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
